molecular formula C5H5F2IN2 B2354336 4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole CAS No. 2137519-48-1

4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole

Cat. No.: B2354336
CAS No.: 2137519-48-1
M. Wt: 258.01
InChI Key: CNQDYRKAHZQDFH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, an iodine atom, and a methyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrazole ring. One common method involves the use of difluoromethylation reagents and iodination reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions often involve specific temperatures, pressures, and reaction times to achieve optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrazole derivatives with different functional groups .

Scientific Research Applications

4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-3-iodo-1-methylpyrazole
  • 4-(Difluoromethyl)-3-bromo-1-methylpyrazole
  • 4-(Difluoromethyl)-3-chloro-1-methylpyrazole

Comparison: Compared to similar compounds, 4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole is unique due to the presence of the difluoromethyl group and the iodine atom. These structural features confer distinct reactivity and properties, making it a valuable compound for various applications. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom facilitates its participation in cross-coupling reactions .

Properties

IUPAC Name

4-(difluoromethyl)-3-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c1-10-2-3(4(6)7)5(8)9-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQDYRKAHZQDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)I)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137519-48-1
Record name 4-(difluoromethyl)-3-iodo-1-methyl-1H-pyrazole
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